Adenosine 5'-diphosphate
Overview
Description
It consists of three key structural components: a sugar backbone attached to adenine and two phosphate groups bonded to the 5’ carbon atom of ribose . This compound plays a crucial role in cellular energy transfer, acting as an intermediary in the conversion of adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and vice versa .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine-5’-diphosphate can be synthesized through both enzymatic and chemical methods. One common enzymatic method involves the use of nucleoside diphosphate kinases to catalyze the phosphorylation of adenosine monophosphate (AMP) to adenosine-5’-diphosphate . Chemical synthesis often involves the use of phosphorylating agents such as phosphorus oxychloride in the presence of a base .
Industrial Production Methods: Industrial production of adenosine-5’-diphosphate typically employs large-scale enzymatic processes due to their efficiency and specificity. These processes often utilize immobilized enzymes to catalyze the conversion of AMP to adenosine-5’-diphosphate under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Adenosine-5’-diphosphate undergoes various chemical reactions, including:
Phosphorylation: Conversion to adenosine triphosphate (ATP) by the addition of a phosphate group.
Dephosphorylation: Conversion to adenosine monophosphate (AMP) by the removal of a phosphate group.
Hydrolysis: Breakdown into adenosine and inorganic phosphate in the presence of water.
Common Reagents and Conditions:
Phosphorylation: Typically involves ATP and nucleoside diphosphate kinases under physiological conditions.
Dephosphorylation: Catalyzed by phosphatases in the presence of water.
Hydrolysis: Requires water and can be catalyzed by various enzymes.
Major Products:
Phosphorylation: Adenosine triphosphate (ATP)
Dephosphorylation: Adenosine monophosphate (AMP)
Hydrolysis: Adenosine and inorganic phosphate
Scientific Research Applications
Adenosine-5’-diphosphate has a wide range of applications in scientific research:
Mechanism of Action
Adenosine-5’-diphosphate exerts its effects primarily through its role in energy transfer within cells. It acts as an intermediary in the conversion of ATP to AMP, facilitating the release and storage of energy . The compound interacts with various enzymes, including ATPases and kinases, to regulate cellular energy levels and metabolic processes . Additionally, adenosine-5’-diphosphate can bind to purinergic receptors on cell surfaces, influencing cellular signaling pathways .
Comparison with Similar Compounds
Adenosine triphosphate (ATP): Contains one additional phosphate group compared to adenosine-5’-diphosphate and is the primary energy carrier in cells.
Adenosine monophosphate (AMP): Contains one fewer phosphate group and is involved in energy transfer and signaling.
Adenosine-5’-[β-thio]diphosphate: A modified form of adenosine-5’-diphosphate used in research to study enzyme mechanisms.
Uniqueness: Adenosine-5’-diphosphate is unique in its role as an intermediary in cellular energy transfer, bridging the conversion between ATP and AMP. This makes it a crucial component in maintaining cellular energy homeostasis and regulating metabolic processes .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWYTFMLZFPYCI-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883210 | |
Record name | Adenosine 5′-(trihydrogen diphosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | ADP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58-64-0 | |
Record name | 5′-ADP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenosine diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine disphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adenosine 5'-(trihydrogen diphosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Adenosine 5′-(trihydrogen diphosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine 5'-(trihydrogen diphosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADENOSINE DIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D2G4IYVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ADP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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